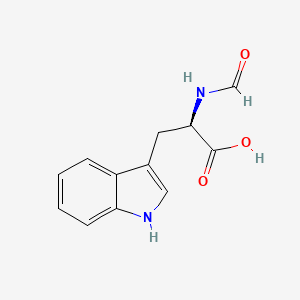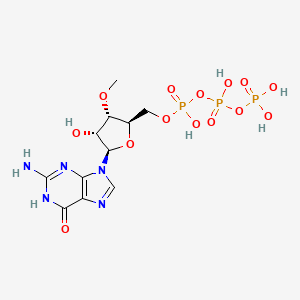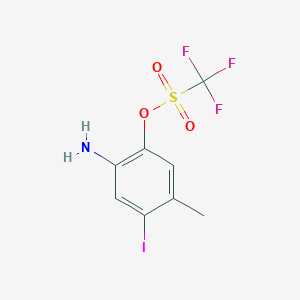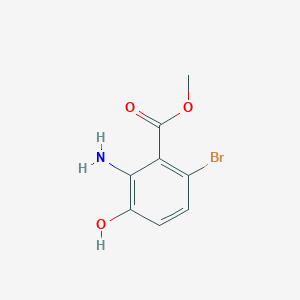
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is a synthetic compound often used in peptide synthesis. It contains a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine typically involves the protection of the amine group of D-phenylalanine and D-arginine using the benzyloxycarbonyl group. This is achieved by reacting benzyl chloroformate with the amino acids in the presence of a mild base at room temperature . The reaction conditions are carefully controlled to ensure the selective protection of the amine groups without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of automated systems ensures consistency and purity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as palladium-catalyzed hydrogenolysis for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine involves the protection of amine groups during chemical reactions. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the specific amine groups of D-phenylalanine and D-arginine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with similar protecting group properties.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is unique due to its specific combination of D-phenylalanine and D-arginine, which imparts distinct chemical and biological properties. Its use in peptide synthesis and protection of amine groups makes it a valuable tool in organic chemistry and biochemistry.
Propriétés
Formule moléculaire |
C23H29N5O5 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m1/s1 |
Clé InChI |
XHGIWCXAACQYGK-RTBURBONSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)


![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)



![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)

![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)


